Citalopram Alkene Dimer Chloride Citalopram Alkene Dimer Chloride Citalopram Alkene Dimer Chloride is an impurity in the synthesis of Citalopram and Escitalopram.
Brand Name: Vulcanchem
CAS No.: 1370643-27-8
VCID: VC0195659
InChI:
SMILES:
Molecular Formula: C40H41ClF2N4O
Molecular Weight: 667.23

Citalopram Alkene Dimer Chloride

CAS No.: 1370643-27-8

Cat. No.: VC0195659

Molecular Formula: C40H41ClF2N4O

Molecular Weight: 667.23

Purity: > 95%

* For research use only. Not for human or veterinary use.

Citalopram Alkene Dimer Chloride - 1370643-27-8

Specification

CAS No. 1370643-27-8
Molecular Formula C40H41ClF2N4O
Molecular Weight 667.23

Introduction

Chemical Identity and Fundamental Properties

Citalopram Alkene Dimer Chloride is a complex organic compound with specific chemical and physical characteristics that make it important in pharmaceutical chemistry. Understanding these properties is essential for researchers working with this compound.

Chemical Structure and Identification

Citalopram Alkene Dimer Chloride is identified by the CAS number 1370643-27-8 and possesses a molecular formula of C40H41ClF2N4O with a molecular weight of 667.2 g/mol. The chemical structure features two major moieties derived from citalopram precursors connected through a quaternary nitrogen center. The compound's full IUPAC name is [5-cyano-2-[(E)-4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]phenyl]methyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride . This compound is also known by several synonyms including "5-Cyano-N-[[5-cyano-2-[(1E)-4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]phenyl]methyl]-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride" .

The structural complexity of this compound is evident in its SMILES notation: [Cl-].CN(C)CC\C=C(/c1ccc(F)cc1)\c2ccc(cc2CN+(C)CCCC3(OCc4cc(ccc34)C#N)c5ccc(F)cc5)C#N . This notation reveals the presence of two cyano groups, two fluorophenyl moieties, and the E-configuration of the alkene portion.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Citalopram Alkene Dimer Chloride:

PropertyValueReference
Molecular FormulaC40H41ClF2N4O
Molecular Weight667.2 g/mol
Physical StateSolid
Chemical ClassificationQuaternary ammonium compound
Storage ConditionsRoom temperature
Shelf LifeShort (typically made to order)

The compound features a quaternary nitrogen center, which contributes to its ionic character and solubility profile. The presence of two cyano groups and two fluorophenyl moieties significantly influences its spectroscopic properties and reactivity patterns, making it distinguishable through various analytical techniques .

Relationship to Citalopram and Pharmaceutical Significance

Citalopram Alkene Dimer Chloride has substantial importance in pharmaceutical research and development, particularly in relation to antidepressant medications.

Association with SSRI Medications

Citalopram Alkene Dimer Chloride is closely associated with the synthesis of Citalopram and Escitalopram, both of which are selective serotonin reuptake inhibitors (SSRIs) widely used in the treatment of depression and other mood disorders. These medications function by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels and improving mood regulation. The dimer compound emerges during the complex synthetic pathways involved in producing these pharmaceutical agents, making it an important marker for process efficiency and product purity .

Synthesis and Characterization Methodologies

Understanding the formation pathways and analytical approaches for Citalopram Alkene Dimer Chloride is crucial for pharmaceutical researchers and quality control specialists.

Synthetic Pathways and Formation Mechanisms

Citalopram Alkene Dimer Chloride is synthesized using advanced organic chemistry techniques, typically involving the dimerization of alkene intermediates during the production of Citalopram or Escitalopram. This process often occurs as a side reaction during key synthetic steps. Research literature suggests that controlling reaction conditions such as temperature, concentration, and catalyst selection can significantly influence the formation of this dimer impurity .

The synthesis pathway generally involves a quaternization reaction where the amine nitrogen of one citalopram-related molecule reacts with another citalopram precursor containing a suitable leaving group. This results in the formation of the quaternary ammonium chloride salt that constitutes the final structure of Citalopram Alkene Dimer Chloride . The process is related to the synthetic strategies outlined in "Improved One-Pot Synthesis of Citalopram Diol and Its Conversion to Citalopram" (Vedantham et al., 2013) .

Analytical Methods for Detection and Quantification

Several analytical methods have been developed and optimized for the detection and quantification of Citalopram Alkene Dimer Chloride in pharmaceutical preparations. These techniques are essential for quality control and regulatory compliance:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique allows for precise identification and quantification of the compound even at trace levels. The method provides structural information through fragmentation patterns, which is valuable for confirmation of identity .

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is widely used for routine analysis and can effectively separate Citalopram Alkene Dimer Chloride from other related compounds in pharmaceutical preparations .

  • Spectroscopic Methods: Various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, are employed to characterize the structural features of the compound and confirm its identity.

The development of these analytical methods has been documented in research publications that focus specifically on the isolation and characterization of impurities in citalopram formulations, highlighting the pharmaceutical importance of this compound .

Applications in Pharmaceutical Research and Industry

Citalopram Alkene Dimer Chloride has several important applications in pharmaceutical research and industry that extend beyond its role as an impurity marker.

Research Challenges and Future Directions

The study of Citalopram Alkene Dimer Chloride presents both challenges and opportunities for pharmaceutical researchers and analytical chemists.

Current Research Challenges

Research on Citalopram Alkene Dimer Chloride faces several challenges that continue to attract scientific attention. One major challenge involves developing more efficient methods for its detection and removal from pharmaceutical products. Current analytical techniques, while effective, may require further optimization to achieve higher sensitivity and selectivity, particularly for trace level detection in complex matrices. Additionally, understanding the complete mechanism of its formation during Citalopram synthesis remains an area requiring further elucidation, as this knowledge could lead to improved process controls and reduced impurity formation.

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